molecular formula C17H15Br2N B14181152 2-(4-Bromophenyl)-1-(3-bromopropyl)-1H-indole CAS No. 917947-48-9

2-(4-Bromophenyl)-1-(3-bromopropyl)-1H-indole

Cat. No.: B14181152
CAS No.: 917947-48-9
M. Wt: 393.1 g/mol
InChI Key: HWWDMPCGYWECSP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3-bromopropyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromophenyl group and a bromopropyl group attached to the indole core, making it a subject of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(3-bromopropyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3-bromopropylamine.

    Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The bromination of the phenyl ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The final step involves the alkylation of the indole nitrogen with 3-bromopropylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(3-bromopropyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl and propyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Compounds with hydroxyl or carbonyl groups.

    Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

Scientific Research Applications

2-(4-Bromophenyl)-1-(3-bromopropyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(3-bromopropyl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-(3-bromopropyl)-1H-indole: Lacks the bromine atom on the phenyl ring.

    2-(4-Chlorophenyl)-1-(3-bromopropyl)-1H-indole: Contains a chlorine atom instead of a bromine atom on the phenyl ring.

    2-(4-Bromophenyl)-1-(3-chloropropyl)-1H-indole: Contains a chlorine atom instead of a bromine atom on the propyl group.

Uniqueness

2-(4-Bromophenyl)-1-(3-bromopropyl)-1H-indole is unique due to the presence of bromine atoms on both the phenyl and propyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

917947-48-9

Molecular Formula

C17H15Br2N

Molecular Weight

393.1 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(3-bromopropyl)indole

InChI

InChI=1S/C17H15Br2N/c18-10-3-11-20-16-5-2-1-4-14(16)12-17(20)13-6-8-15(19)9-7-13/h1-2,4-9,12H,3,10-11H2

InChI Key

HWWDMPCGYWECSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCBr)C3=CC=C(C=C3)Br

Origin of Product

United States

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